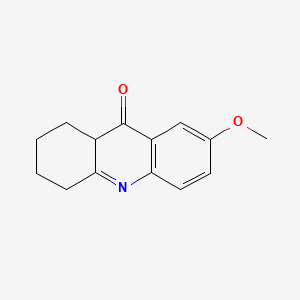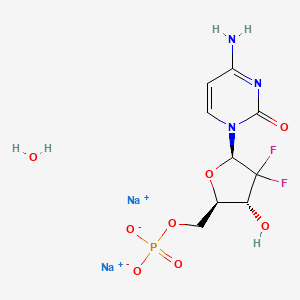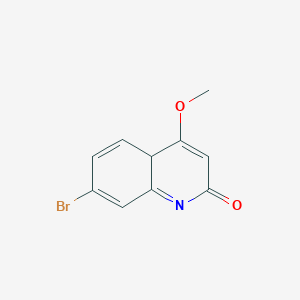
7-bromo-4-methoxy-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-methoxy-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by a bromine atom at the 7th position and a methoxy group at the 4th position on the quinolinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-4aH-quinolin-2-one typically involves the bromination of 4-methoxyquinolin-2-one. One common method is the reaction of 4-methoxyquinolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Brom-4-methoxy-4aH-chinolin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom an der 7. Position kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Methoxygruppe kann oxidiert werden, um entsprechende Chinolinon-Derivate zu bilden.
Reduktionsreaktionen: Der Chinolinonring kann reduziert werden, um Dihydrochinolinon-Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumazid oder Amine in Gegenwart einer Base wie Kaliumcarbonat.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsreaktionen: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffatmosphäre.
Hauptprodukte, die gebildet werden:
- Substituierte Chinolinone
- Oxidierte Chinolinon-Derivate
- Reduzierte Dihydrochinolinon-Derivate
Wissenschaftliche Forschungsanwendungen
7-Brom-4-methoxy-4aH-chinolin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Medizin: Wird auf seine Rolle als Pharmakophor in der Arzneimittelentwicklung untersucht.
Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Brom-4-methoxy-4aH-chinolin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Bromatom und die Methoxygruppe tragen zu seiner Bindungsaffinität und Spezifität gegenüber bestimmten Enzymen oder Rezeptoren bei. Die Verbindung kann die Enzymaktivität hemmen oder die Signalwege von Rezeptoren modulieren, was zu den beobachteten biologischen Wirkungen führt .
Ähnliche Verbindungen:
- 7-Brom-4-methylchinolin-2-on
- 7-Brom-4-hydroxychinolin-2-on
- 7-Brom-4-methoxy-1,2-dihydrochinolin-2-on
Vergleich: Im Vergleich zu seinen Analogen ist 7-Brom-4-methoxy-4aH-chinolin-2-on durch das Vorhandensein sowohl von Brom- als auch von Methoxygruppen einzigartig, was seine Reaktivität und biologische Aktivität erhöht. Die Methoxygruppe erhöht seine Lipophilie, was möglicherweise die zelluläre Aufnahme und Bioverfügbarkeit verbessert .
Wirkmechanismus
The mechanism of action of 7-bromo-4-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-4-methylquinolin-2-one
- 7-Bromo-4-hydroxyquinolin-2-one
- 7-Bromo-4-methoxy-1,2-dihydroquinolin-2-one
Comparison: Compared to its analogs, 7-bromo-4-methoxy-4aH-quinolin-2-one is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity. The methoxy group increases its lipophilicity, potentially improving its cellular uptake and bioavailability .
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
7-bromo-4-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-5-10(13)12-8-4-6(11)2-3-7(8)9/h2-5,7H,1H3 |
InChI-Schlüssel |
SNUUSCIDPXTJPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)N=C2C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


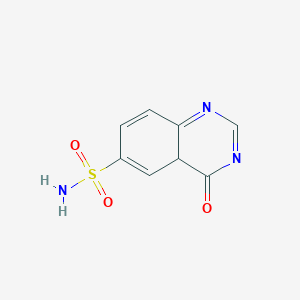

![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)
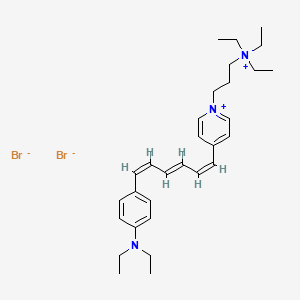

![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)
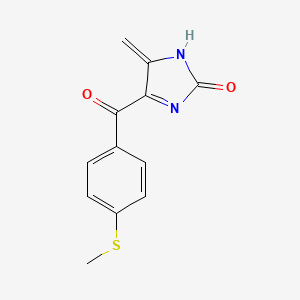
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
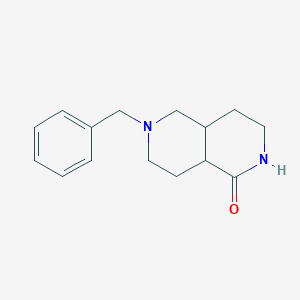
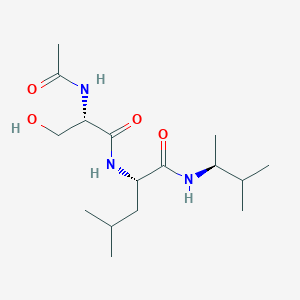
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
